Electron Mobility in Single-Crystal Field-Effect Transistors: F2-TCNQ Outperforms TCNQ and F4-TCNQ by Over 30-Fold
In single-crystal field-effect transistors (FETs), F2-TCNQ exhibits an electron mobility that is orders of magnitude higher than that of TCNQ and F4-TCNQ. At room temperature, F2-TCNQ devices demonstrate a mobility (µ) of 6-7 cm²/Vs, while TCNQ and F4-TCNQ FETs show µ = 0.1-0.2 cm²/Vs [1]. Furthermore, upon cooling to 150 K, the mobility of F2-TCNQ increases up to 25 cm²/Vs, indicative of band-like transport, whereas the mobility of TCNQ and F4-TCNQ decreases with cooling, characteristic of a thermally activated hopping mechanism [1][2].
| Evidence Dimension | Electron Mobility (Room Temperature) |
|---|---|
| Target Compound Data | 6-7 cm²/Vs (single-crystal FET) |
| Comparator Or Baseline | TCNQ: 0.1-0.2 cm²/Vs; F4-TCNQ: 0.1-0.2 cm²/Vs |
| Quantified Difference | Factor of ~30-70x higher |
| Conditions | Single-crystal field-effect transistors |
Why This Matters
For procurement, this large mobility gap means F2-TCNQ is the only viable choice among this series for high-frequency or low-power organic electronic applications.
- [1] Krupskaya, Y., et al. Band-like electron transport and high mobility in F2-TCNQ single-crystal field-effect transistors. DPG Spring Meeting, Berlin, 2015, HL 61.20. View Source
- [2] Ji, L.-F., et al. Theoretical study on the charge transport in single crystals of TCNQ, F2-TCNQ and F4-TCNQ. Physical Chemistry Chemical Physics 2018, 20, 3784-3794. View Source
